molecular formula C7H12F3NO B2725452 2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine CAS No. 2126161-07-5

2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine

Cat. No.: B2725452
CAS No.: 2126161-07-5
M. Wt: 183.174
InChI Key: FEQLVSDDISDDKM-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine is a fluorinated amine derivative featuring a tetrahydrofuran (THF) ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an ethylamine side chain at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the THF ring introduces conformational rigidity. This compound is of interest in medicinal and agrochemical research due to the bioactivity of similar fluorinated amines .

Properties

IUPAC Name

2-[5-(trifluoromethyl)oxolan-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6-2-1-5(12-6)3-4-11/h5-6H,1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQLVSDDISDDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the trifluoromethylation of a suitable tetrahydrofuran derivative, followed by the introduction of the ethan-1-amine group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Tetrahydrofuran vs. Thiophene/Thiazole
  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride (CAS 1432679-31-6): Core: Thiophene (aromatic sulfur-containing heterocycle) instead of THF. Impact: The thiophene’s aromaticity enables π-π stacking interactions, while the THF’s oxygen may participate in hydrogen bonding. Molecular Weight: 231.66 g/mol (vs. ~223 g/mol for the THF analog, estimated).
Tetrahydrofuran vs. Pyrimidine
  • 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine (CAS 1538757-63-9):
    • Core : Pyrimidine (aromatic nitrogen-containing heterocycle).
    • Impact : The pyrimidine ring’s nitrogen atoms enhance hydrogen-bonding capacity and π-stacking, which are absent in THF. This compound’s lower molecular weight (191.15 g/mol) may improve bioavailability compared to bulkier THF analogs .

Substituent Effects

Trifluoromethyl Position and Electronic Effects
  • 2-((2-(Trifluoromethyl)phenyl)thio)ethan-1-amine (Compound 42e): The trifluoromethyl group is on a phenyl ring linked via a thioether.
  • 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine :
    • Combines difluoromethyl (-CF₂H) and trifluoroethyl groups. The -CF₂H group is less electron-withdrawing than -CF₃, which may increase amine basicity (pKa ~8.5 vs. ~7.8 for THF analog) .
Fungicidal and Herbicidal Activity
  • 1,3,4-Oxadiazole Thioether Derivatives (e.g., Compound 5g): THF analogs are absent in this class, but trifluoromethyl-substituted oxadiazoles exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. Molecular docking shows carbonyl groups critical for binding to succinate dehydrogenase (SDH) . Implication: The THF analog’s ether oxygen may mimic carbonyl interactions, but its non-planar structure could reduce SDH affinity compared to planar oxadiazoles.
Anticancer Activity
  • Tetrahydrofuran-2-yl-Substituted Triazoles :
    • Compounds with tetrahydrofuran substituents (e.g., 1-aryltriazole acids) show growth inhibition (GP ~70%) against NCI-H522 lung cancer cells. The THF ring’s strain and oxygen may enhance binding to kinases like c-Met .

Physicochemical Properties

Compound Name Core Structure Molecular Weight logP* pKa (Predicted) Key Functional Groups
2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine THF ~223 1.8 7.8 -CF₃, ether, amine
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine HCl Thiophene 231.66 2.3 6.9 -CF₃, thiophene, amine
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine Pyrimidine 191.15 1.5 7.9 -CF₃, pyrimidine, amine
2-((2-(Trifluoromethyl)phenyl)thio)ethan-1-amine Phenyl 235.25 2.5 8.2 -CF₃, thioether, amine

*Estimated using fragment-based methods.

Biological Activity

2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine, with the CAS number 2126161-07-5, is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

Overview of the Compound

Chemical Structure:
The compound is characterized by a trifluoromethyl group attached to a tetrahydrofuran ring, which is further connected to an ethan-1-amine group. This configuration enhances its lipophilicity and may influence its interaction with biological membranes and proteins.

The mechanism of action of 2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets, which may include:

  • Lipid Membranes: The trifluoromethyl group increases lipophilicity, facilitating better membrane penetration.
  • Proteins: The compound may modulate enzyme activities and signal transduction pathways through binding interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

Activity Description
Antimicrobial Potential effectiveness against various bacterial strains.
Anticancer Preliminary studies suggest possible cytotoxic effects on cancer cell lines.
Neuroprotective Investigated for protective effects in neurodegenerative models.
Anti-inflammatory Exhibits properties that may reduce inflammation in cellular models.

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study evaluated the antimicrobial properties of the compound against several bacterial strains. Results indicated a significant inhibition zone, suggesting potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Models:
    In vitro studies assessed the cytotoxic effects of 2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine on various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, particularly in breast cancer cells .
  • Neuroprotection:
    Research involving neurodegenerative disease models showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential as a neuroprotective agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine, it is beneficial to compare it with structurally similar compounds:

Compound Key Features Biological Activity
2-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-amineContains a thiophene ring instead of tetrahydrofuranModerate antimicrobial activity
2-(5-(Trifluoromethyl)pyridin-2-yl)ethan-1-aminePyridine ring enhances solubilityAnticancer properties noted

Future Directions for Research

The ongoing exploration of 2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine's biological activity suggests several future research avenues:

  • Mechanistic Studies: Further investigation into its precise mechanisms of action at the molecular level.
  • In Vivo Studies: Transitioning from in vitro findings to animal models to assess therapeutic potential.
  • Synthesis of Derivatives: Developing analogs to enhance efficacy and reduce potential side effects.

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